Superior ULK1/2 Potency: MRT68921 vs. MRT67307 and SBI-0206965
MRT68921 exhibits significantly higher potency against both ULK1 and ULK2 compared to the structurally related analog MRT67307 and the structurally distinct inhibitor SBI-0206965 [1][2]. Against ULK1, MRT68921 (IC50=2.9 nM) is 15.5-fold more potent than MRT67307 (IC50=45 nM) and 37.2-fold more potent than SBI-0206965 (IC50=108 nM). Against ULK2, MRT68921 (IC50=1.1 nM) is 34.5-fold more potent than MRT67307 (IC50=38 nM) and 646-fold more potent than SBI-0206965 (IC50=711 nM).
| Evidence Dimension | ULK1/ULK2 Kinase Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | ULK1: 2.9 nM; ULK2: 1.1 nM |
| Comparator Or Baseline | MRT67307 (ULK1: 45 nM; ULK2: 38 nM); SBI-0206965 (ULK1: 108 nM; ULK2: 711 nM) |
| Quantified Difference | 15.5x/34.5x (vs MRT67307); 37.2x/646x (vs SBI-0206965) |
| Conditions | In vitro kinase assays using recombinant ULK1 and ULK2 proteins at physiological ATP concentrations. |
Why This Matters
This >15-fold to >600-fold potency advantage ensures complete ULK1/2 inhibition at nanomolar concentrations, reducing off-target effects and enabling robust autophagy blockade in cellular models.
- [1] MedChemExpress. MRT68921 Product Datasheet. View Source
- [2] MedChemExpress. MRT67307 Hydrochloride Product Datasheet. View Source
